![molecular formula C23H25N3O5 B2429477 Ethyl 4-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoyl]piperazine-1-carboxylate CAS No. 342596-93-4](/img/structure/B2429477.png)
Ethyl 4-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoyl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Ethyl 4-[4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoyl]piperazine-1-carboxylate” is a chemical compound with the molecular formula C23H25N3O5 . The average mass of this compound is 423.462 Da and the monoisotopic mass is 423.179413 Da .
Physical and Chemical Properties This compound has a density of 1.3±0.1 g/cm3 . The boiling point is 484.6±28.0 °C at 760 mmHg . The vapour pressure is 0.0±1.2 mmHg at 25°C . The enthalpy of vaporization is 75.0±3.0 kJ/mol . The flash point is 246.9±24.0 °C . The index of refraction is 1.615 . The molar refractivity is 85.1±0.3 cm3 . The compound has 5 H bond acceptors, 0 H bond donors, and 6 freely rotating bonds . The polar surface area is 64 Å2 . The polarizability is 33.7±0.5 10-24 cm3 . The surface tension is 53.7±3.0 dyne/cm . The molar volume is 243.8±3.0 cm3 .
Scientific Research Applications
Synthesis and Chemical Characterization
- Research has led to the synthesis of various quinoline and piperazine derivatives, highlighting the importance of these frameworks in medicinal chemistry. For instance, the synthesis and in-vitro antibacterial activity of novel N-nicotinoyl-1-ethyl-6-fluoro-1,4-dihydro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylates demonstrate the potential for creating effective antibacterial agents through structural modification of quinolone carboxylates (Sharma & Jain, 2008).
Antimicrobial Activity
- Several studies have focused on the antibacterial properties of quinolone and piperazine derivatives. For example, novel piperazinyloxoquinoline derivatives have been identified as potent and selective inhibitors of human immunodeficiency virus type 1 (HIV-1) replication, showcasing the therapeutic potential of these compounds in treating viral infections (Baba et al., 1997).
- Other studies have explored the structure-activity relationships of antibacterial 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, providing insights into how structural variations affect antimicrobial efficacy. This research emphasizes the role of quinoline derivatives in developing new antibacterial agents (Koga et al., 1980).
Novel Therapeutic Approaches
- Innovative therapeutic strategies have been proposed, such as the design of multi-target therapeutic agents for neuroprotection, aimed at treating conditions like Alzheimer's disease. An example is the synthesis and biological evaluation of dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester (SP-04), which targets multiple pathways related to neurodegeneration (Lecanu et al., 2010).
Properties
IUPAC Name |
ethyl 4-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-2-31-23(30)25-14-12-24(13-15-25)19(27)10-5-11-26-21(28)17-8-3-6-16-7-4-9-18(20(16)17)22(26)29/h3-4,6-9H,2,5,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARLAXADCCVYOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
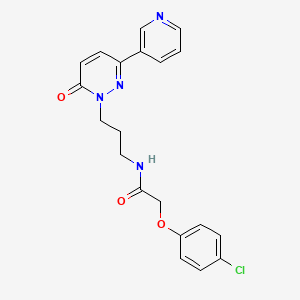

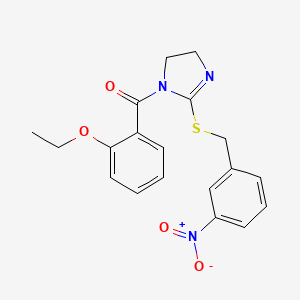
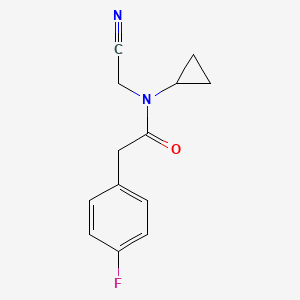
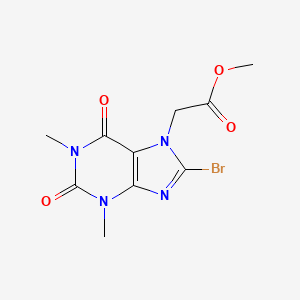
![2-bromo-N-(4-iodophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2429401.png)

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-piperidin-1-ylacetamide](/img/structure/B2429407.png)
![5-((4-Fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2429410.png)

![2-{[(4-Chloro-6-methylpyrimidin-2-yl)amino]methylidene}propanedinitrile](/img/structure/B2429412.png)
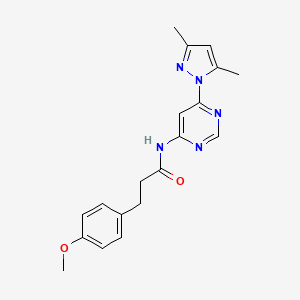
![N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2,6-dimethylmorpholin-4-yl)acetamide](/img/structure/B2429414.png)
![N-(1-cyanocyclohexyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide](/img/structure/B2429416.png)
